PROTAC Linker Degradation Efficiency: PEG3 Chain Length Outperforms PEG2 and PEG4 in ERα-Targeting Chimeras
In a systematic linker-length optimization study of decoy nucleic acid-type PROTACs targeting the estrogen receptor α (ERα), the PEG3-linked construct LCL-ER(dec) demonstrated the highest ERα degradation activity, while the PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4) both exhibited reduced degradation efficiency despite comparable target binding affinity (IC₅₀ = 30–50 nM for all three linker lengths) [1]. This establishes that the three-ethylene-glycol-unit spacing provided by a PEG3-acetate-derived linker is empirically optimal for ternary complex formation and subsequent ubiquitination in this system, whereas the shorter PEG2 spacer and longer PEG4 spacer both compromise degradation potency.
| Evidence Dimension | ERα degradation activity (Western blotting, MCF-7 cells) |
|---|---|
| Target Compound Data | PEG3-linker (LCL-ER(dec)): highest degradation activity among the three variants tested |
| Comparator Or Baseline | PEG2-linker (LCL-ER(dec)-P2) and PEG4-linker (LCL-ER(dec)-P4): lower degradation activity; all three variants showed comparable ERα binding (IC₅₀ = 30–50 nM) |
| Quantified Difference | PEG3 > PEG4 ≈ PEG2 for degradation; binding IC₅₀ values are indistinguishable across linker lengths (30–50 nM range) |
| Conditions | MCF-7 breast cancer cells; Western blot evaluation of ERα protein levels; PROTAC constructs employ a decoy nucleic acid warhead and IAP E3 ligase ligand |
Why This Matters
For PROTAC developers, selecting the PEG3-acetate scaffold as a linker precursor is not an arbitrary choice—empirical data show that a three-unit PEG spacer can be the difference between a potent degrader and a molecule that merely binds the target without triggering efficient degradation.
- [1] MEDCHEM NEWS (Japanese Society of Medicinal Chemistry). Vol. 33, No. 2, pp. 24–52 (2023). Decoy nucleic acid-type PROTAC molecular design; linker-length optimization comparing PEG2, PEG3, and PEG4 variants. Figure 3A/B. View Source
